molecular formula C9H17NO2 B555226 tert-Butyl L-prolinate CAS No. 2812-46-6

tert-Butyl L-prolinate

Cat. No. B555226
CAS RN: 2812-46-6
M. Wt: 171.24 g/mol
InChI Key: XJJBXZIKXFOMLP-UHFFFAOYSA-N
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Description

Tert-Butyl L-prolinate, also known as L-proline T-butyl ester free base, is an organic compound with the molecular formula C9H17NO2 . It is used as an amino protecting agent in organic synthesis, particularly in the synthesis of other compounds such as pharmaceuticals and natural products .


Synthesis Analysis

The synthesis of tert-Butyl L-prolinate can be achieved through the reaction of proline with tert-butanol . The reaction is catalyzed by sodium bisulfite, and after the reaction is complete, the product is purified through distillation . Other methods of synthesis have been reported in the literature, including the reaction of protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .


Molecular Structure Analysis

The molecular structure of tert-Butyl L-prolinate consists of a proline backbone with a tert-butyl ester group . The molecular weight of the compound is 171.24 g/mol .


Chemical Reactions Analysis

As an ester, tert-Butyl L-prolinate can participate in various chemical reactions. For instance, it can react with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate . The tert-butyl group can also be used as a probe for NMR studies of macromolecular complexes .


Physical And Chemical Properties Analysis

Tert-Butyl L-prolinate has a density of 0.995±0.06 g/cm3, a melting point of 98-103°C, a boiling point of 219.2±33.0 °C, a flash point of 86.4°C, and a refractive index of 1.454 . It is soluble in water .

Scientific Research Applications

  • Synthesis of Diastereomers : tert-Butyl-N-Boc-3-ethyl-4-hydroxy-l-prolinate diastereomers have been synthesized, starting from Boc-protected trans-4-hydroxy-l-proline. This synthesis involves key reactions like asymmetric reductions, demonstrating its application in stereoselective synthesis (Chabaud et al., 2005).

  • Circular Polarized Luminescence Materials : tert-Butyl prolinate has been used in creating circular polarized luminescence (CPL) materials with manganese(II) chloride. These materials, which have applications in 3D optical displays and encrypted transmission, exhibit strong red emission and remarkable CPL activity (Xuan et al., 2022).

  • Enantioselective Synthesis of Proline Scaffolds : Tert-butyl (S)-4-methyleneprolinate has been used in the enantioselective synthesis of proline scaffolds, demonstrating its utility in medicinal chemistry. This compound is a key element in the industrial synthesis of the antiviral ledipasvir (López et al., 2020).

  • Conformational Analysis : Studies have been conducted on the conformational effects of substituting tert-butyl group at C-4 in trans- and cis-configurations on proline, indicating its use in structural analysis and design of peptides and proteins (Koskinen et al., 2005).

  • Asymmetric Synthesis : Rhodium(II) (S)-(N-p(tertbutyl)phenylsulfonyl)prolinate has been used in asymmetric synthesis, particularly in cyclopropanation/Cope rearrangement reactions, highlighting its application in creating complex organic structures (Davies et al., 1994).

  • Organocatalysis in Aldol Reactions : The efficiency of tert-butyl l-proline imidate as an organocatalyst for aldol reactions has been evaluated, showing its effectiveness and selectivity in such reactions (Vagkidis et al., 2019).

  • Gas Chromatographic Separation of Enantiomers : N-lauroyl-L-proline tert.-butylamide has been used in gas chromatographic phases for the separation of enantiomers of α-halogenocarboxylic acids, demonstrating its application in chiral analysis and separation techniques (Shu-Cheng et al., 1984).

  • Physicochemical and Pharmacokinetic Properties in Medicinal Chemistry : Studies have been done to evaluate tert-butyl isosteres, including their impact on the physicochemical and pharmacokinetic properties of bioactive compounds, indicating its relevance in drug design (Westphal et al., 2015).

  • Chemoselective Nitration of Phenols : tert-Butyl nitrite has been identified as a chemoselective nitrating agent for phenolic substrates, which is significant in the synthesis of complex organic molecules (Koley et al., 2009).

  • Recyclable Organocatalysts : L-proline and L-proline derivatives, such as tert-butyl L-prolinate, have been used as recyclable organocatalysts in various reactions, highlighting their sustainable applications in organic synthesis (Gruttadauria et al., 2008).

properties

IUPAC Name

tert-butyl (2S)-pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJBXZIKXFOMLP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl L-prolinate

CAS RN

2812-46-6
Record name L-Proline 1,1-dimethylethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=2812-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl L-prolinate
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Synthesis routes and methods

Procedure details

A solution of 5-(biphenyl-4-yloxymethyl)-furan-2-carboxylic acid (of Intermediate 8; 0.134 g, 0.46 mmol), D-proline tert-butyl ester hydrochloride (Bachem; 0.22 g, 1.1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (Avocado; 0.18 g, 0.95 mmol), and N,N-dimethylaminopyridine (0.166 g, 1.36 mmol) in tetrahydrofuran (10 mL) was stirred at room temperature for 16 h. The solvents were evaporated under reduced pressure, and water and ethyl acetate were added. The aqueous phase was extracted three times with ethyl acetate, and the combined organic layers were dried (sodium sulfate), filtered, evaporated, and purified using a Biotage Flash 40 purification system, eluting with methylene chloride/acetone 9:1, to give 5-(biphenyl-4-yloxymethyl)-furan-2-carbonyl]-D-pyrrolidine-2-carboxylic acid tert-butyl ester as a white solid (0.115 g, 56%).
Name
5-(biphenyl-4-yloxymethyl)-furan-2-carboxylic acid
Quantity
0.134 g
Type
reactant
Reaction Step One
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.166 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is L-Proline t-butyl ester (H-Pro-OtBu) primarily used for in the context of the provided research papers?

A1: L-Proline t-butyl ester, also known as H-Pro-OtBu or tert-Butyl L-prolinate, is primarily utilized as a protected form of L-proline in peptide synthesis [, ]. The t-butyl ester group acts as a protecting group for the carboxylic acid functionality of proline, allowing for controlled and selective peptide bond formation during synthesis.

Q2: Can you provide examples of how L-Proline t-butyl ester has been incorporated into larger peptide sequences?

A2: Certainly. Researchers have successfully used H-Pro-OtBu in the synthesis of various peptides:

  • Oostatic hormone analogues: H-Pro-OtBu served as a building block for the synthesis of Pro oligopeptides, H-(Pro)2-5-OtBu, which were further coupled with a pentapeptide fragment to create analogues of the oostatic hormone []. This hormone plays a role in regulating egg development in certain insects.
  • Corticotropin-related peptides: The compound was employed in the multi-step synthesis of L-Valyl-Nϵ-t-butoxycarbonyl)-L-lysyl-L-valyl-L-tyroxyl-L-proline t-butyl ester (IX), a derivative relevant to corticotropin, a hormone involved in stress response [].

Q3: Beyond peptide synthesis, has L-Proline t-butyl ester been explored for other applications?

A3: Yes, L-proline t-butyl ester has shown potential in asymmetric synthesis. For instance, it can be converted into chiral enamines. These enamines, derived from 2- or 4-alkylcyclohexanones, have been successfully employed in asymmetric alkylation reactions []. This methodology allows for the creation of chiral centers with high selectivity, a crucial aspect of synthesizing many pharmaceuticals and other bioactive compounds.

Q4: What is known about the impact of solvents on the properties of L-Proline t-butyl ester?

A4: NMR studies have revealed that N-(benzyloxycarbonyl)-L-proline t-butyl ester, a derivative of H-Pro-OtBu, exhibits slow interconversion between syn and anti rotamers due to restricted rotation around the carbamate amide bond []. Importantly, the solvent polarity significantly influences the thermodynamic parameters (ΔG≠, ΔH≠, and ΔS≠) associated with this rotation []. This highlights the importance of considering solvent effects when working with this compound and its derivatives.

Q5: Are there any known challenges or limitations associated with the use of L-Proline t-butyl ester in synthesis?

A5: While a valuable reagent, some potential challenges exist. For instance, during peptide synthesis involving dicyclohexyl carbodiimide coupling reagents, there is a risk of racemization, around 25%, affecting the C-terminal amino acid when L-proline t-butyl ester is used []. Careful selection of coupling conditions and methods is essential to mitigate this risk and ensure stereochemical integrity in the final peptide product.

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